N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzodioxole core linked to a carboxamide group and a 4-phenylpiperazine sulfonylpropyl side chain. The benzodioxole moiety is known for its metabolic stability and aromatic interactions, while the 4-phenylpiperazine group contributes to receptor-binding affinity, particularly in neurological and metabolic targets .
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21(17-7-8-19-20(15-17)29-16-28-19)22-9-4-14-30(26,27)24-12-10-23(11-13-24)18-5-2-1-3-6-18/h1-3,5-8,15H,4,9-14,16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECRJZFCGNFWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
The sulfonylation of 4-phenylpiperazine typically employs chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) under anhydrous conditions. In a representative protocol:
- Reagents : 4-Phenylpiperazine (1 eq), chlorosulfonic acid (1.2 eq), dichloromethane (DCM).
- Conditions : Dropwise addition of ClSO₃H at −10°C, followed by stirring at room temperature for 6–8 hours.
- Workup : Neutralization with NaHCO₃, extraction with DCM, and purification via silica gel chromatography.
Industrial Scalability
Continuous flow systems enhance safety and efficiency for exothermic sulfonylation. A patent describes automated reactors maintaining −5°C to 0°C, achieving 92% conversion with SO₃-pyridine complexes.
Alkylation to Introduce the Propyl Spacer
Nucleophilic Substitution
The sulfonylated piperazine undergoes alkylation with 1-bromo-3-chloropropane:
Alternative Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) with 3-propanol improve yields to 82% but increase cost.
Amidation of Benzo[d]dioxole-5-carboxylic Acid
Carboxylic Acid Activation
Activation of benzo[d]dioxole-5-carboxylic acid precedes amide bond formation. Common methods include:
- EDCI/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in DCM.
- PYBOP : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate in THF.
- Reagents : Acid (1 eq), PYBOP (1.2 eq), DIPEA (2 eq), THF.
- Conditions : 0°C → room temperature, 4 hours.
- Workup : Aqueous extraction, column chromatography (hexane:EtOAc 3:1).
Coupling with Sulfonylated Propylamine
The activated acid reacts with 3-((4-phenylpiperazin-1-yl)sulfonyl)propan-1-amine:
- Molar Ratio : 1:1.1 (acid:amine).
- Solvent : DCM or THF.
- Monitoring : TLC (Rf = 0.4 in EtOAc).
Data Tables
Table 1. Comparative Yields Across Synthetic Steps
Table 2. Solvent Optimization in Amidation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 6 | 76 |
| THF | 7.52 | 4 | 91 |
| DMF | 36.7 | 3 | 83 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.
Scientific Research Applications
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or as a ligand for certain receptors.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The benzodioxole-carboxamide scaffold is versatile, with modifications in the amide side chain influencing biological activity. Key analogues include:
Pharmacological and Metabolic Insights
- Antidiabetic Activity: Compound IIc demonstrated significant α-amylase inhibition (IC₅₀ = 2.8 µM) and reduced blood glucose levels in STZ-induced diabetic mice by 42% at 50 mg/kg .
- CNS Activity : Piperazine-containing analogues (e.g., N-(piperidin-3-yl) derivatives) show affinity for 5-HT₁A and 5-HT₂ receptors, critical in depression and anxiety. Molecular modeling indicates that the protonated piperazine nitrogen aligns with receptor pharmacophores . The sulfonyl group in the target compound may enhance blood-brain barrier penetration compared to alkyl or aryl substituents.
- Metabolism: FEMA 4232 undergoes cytochrome P450-mediated oxidation to polar metabolites, followed by glucuronidation .
Biological Activity
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole ring system linked to a phenylpiperazine moiety via a sulfonylpropyl group. Its molecular formula is , with a molecular weight of 431.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1021116-87-9 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions involving catechol derivatives.
- Introduction of the carboxamide group: The benzo[d][1,3]dioxole derivative is reacted with an appropriate amine or amide reagent.
- Attachment of the sulfonylpropyl group: This step involves reacting the intermediate with a sulfonyl chloride under basic conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The phenylpiperazine moiety is known to engage with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance binding affinity and specificity for these targets .
Pharmacological Studies
Research has indicated that this compound may exhibit various pharmacological effects:
- Antidepressant Activity: Due to its interaction with serotonin receptors, it may have potential antidepressant effects.
- Anticancer Properties: Preliminary studies suggest that the compound could inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- In Vitro Studies: A study demonstrated that this compound could inhibit the growth of specific cancer cell lines in vitro, suggesting potential applications in cancer therapy .
- Neuropharmacological Assessments: Research indicated that modifications in the structure of phenylpiperazine derivatives can enhance their efficacy as antidepressants, supporting further exploration of this compound's potential in treating mood disorders .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields and purity?
Methodological Answer:
The synthesis involves coupling a benzo[d][1,3]dioxole-5-carboxamide moiety with a piperazine-sulfonylpropyl chain. Key steps include:
- Solvent Selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity optimization .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for sulfonylation and amide bond formation .
- Purification : Employ silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product with >95% purity .
- Catalysts : Use coupling agents like HBTU or BOP with Et3N to enhance reaction efficiency .
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Contradictions often arise from substituent effects on the piperazine or benzodioxole rings. Strategies include:
- SAR Studies : Compare analogs with halogen (e.g., 4-chlorophenyl) vs. methoxy substitutions on the piperazine ring to assess receptor binding selectivity .
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for GPCR assays) and control for batch-to-batch compound purity via LCMS .
- Computational Docking : Map interactions using molecular dynamics to explain potency variations (e.g., hydrophobic vs. hydrogen-bonding interactions) .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies key protons (e.g., benzodioxole methylene at δ 5.9–6.1 ppm) and piperazine sulfonyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion (e.g., [M+H]+ at m/z ~500–550) .
- HPLC-PDA : Purity >98% confirmed via reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can computational methods accelerate reaction optimization?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for sulfonamide formation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts for higher yields .
- In Silico Screening : Prioritize derivatives with improved ADMET profiles using tools like SwissADME or pkCSM .
Basic: What are critical considerations for ensuring compound stability during storage?
Methodological Answer:
- Thermal Stability : Perform DSC analysis to determine decomposition temperatures (>150°C typical for sulfonamides) .
- Light Sensitivity : Store in amber vials at -20°C to prevent benzodioxole ring oxidation .
- Hygroscopicity : Use desiccants in sealed containers to avoid hydrolysis of the carboxamide group .
Advanced: How to design enantioselective analogs targeting specific receptors (e.g., D3)?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and validate using circular dichroism .
- Piperazine Modifications : Introduce methyl or ethyl groups on the piperazine nitrogen to enhance stereochemical bulk and receptor selectivity .
- Pharmacophore Mapping : Align analogs with high-affinity D3 antagonists (e.g., PG01042) to retain critical hydrogen-bonding motifs .
Basic: What solubility challenges exist, and how are they addressed?
Methodological Answer:
- Solubility Profiling : Use shake-flask methods in PBS (pH 7.4) and DMSO to determine logP values (~3–4 for sulfonamides) .
- Formulation : Prepare cyclodextrin complexes or nanoemulsions to enhance aqueous solubility for in vivo studies .
Advanced: How to integrate metabolomics data to predict off-target effects?
Methodological Answer:
- Metabolite Identification : Use LC-HRMS to track phase I/II metabolites (e.g., hydroxylation or glucuronidation) in hepatocyte models .
- Pathway Analysis : Apply KEGG or Reactome databases to link metabolites to off-target pathways (e.g., cytochrome P450 inhibition) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC50 > 50 µM desirable) .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize dermal or inhalation exposure .
Advanced: Can this compound act as a prodrug? Design strategies for improved bioavailability.
Methodological Answer:
- Ester Prodrugs : Introduce labile esters (e.g., pivaloyloxymethyl) on the carboxamide group to enhance intestinal absorption .
- Enzymatic Activation : Incorporate peptidase-cleavable linkers between the benzodioxole and piperazine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
